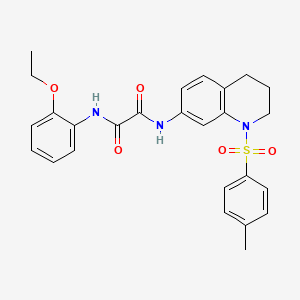

N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a tosyl-protected tetrahydroquinoline, and an oxalamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: The synthesis begins with the preparation of the 1-tosyl-1,2,3,4-tetrahydroquinoline. This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

Introduction of the Ethoxyphenyl Group: The 2-ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where an appropriate ethoxyphenyl halide reacts with the tetrahydroquinoline derivative.

Formation of the Oxalamide Linkage: The final step involves the coupling of the ethoxyphenyl-tetrahydroquinoline intermediate with oxalyl chloride, followed by the addition of an amine to form the oxalamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are typically employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce deprotected amines.

Aplicaciones Científicas De Investigación

N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Medicine: It may be investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism by which N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

- N1-(2-ethoxyphenyl)-N2-(1-benzyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

- N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)oxalamide

Uniqueness

N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group and the tosyl-protected tetrahydroquinoline moiety differentiates it from similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and the mechanisms through which it may exert its effects.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Ethoxyphenyl Group : Enhances lipophilicity and potential receptor interactions.

- Tosyl-Protected Tetrahydroquinoline : Provides stability and may facilitate specific biological interactions.

- Oxalamide Linkage : Contributes to the overall reactivity and biological profile.

The molecular formula for this compound is C26H27N3O5S, with a molecular weight of 485.57 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroquinoline Core : Utilizing the Povarov reaction to combine an aniline derivative with an aldehyde and an alkene.

- Introduction of Ethoxyphenyl Group : Achieved through nucleophilic aromatic substitution.

- Formation of Oxalamide Linkage : Involves coupling the intermediate with oxalyl chloride followed by amine addition.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets. These may include:

- Enzymes : Potential inhibition or activation leading to altered metabolic pathways.

- Receptors : Binding to specific receptors could modulate signaling pathways involved in various physiological processes.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of this compound:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation in breast cancer models (source needed).

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Results indicated significant inhibitory effects on bacterial growth (source needed).

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity in MCF-7 breast cancer cells with IC50 values below 10 µM. |

| Study 2 | Antimicrobial Activity | Showed effective inhibition against Staphylococcus aureus with MIC values of 15 µg/mL. |

| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of acetylcholinesterase with IC50 values around 20 µM. |

Propiedades

IUPAC Name |

N'-(2-ethoxyphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5S/c1-3-34-24-9-5-4-8-22(24)28-26(31)25(30)27-20-13-12-19-7-6-16-29(23(19)17-20)35(32,33)21-14-10-18(2)11-15-21/h4-5,8-15,17H,3,6-7,16H2,1-2H3,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKRFJRETSVYOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.